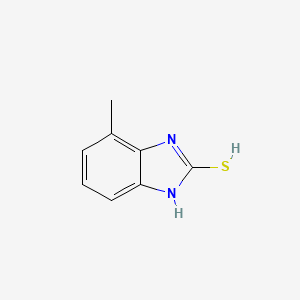

4-methyl-1H-benzimidazole-2-thiol

描述

属性

IUPAC Name |

4-methyl-1H-benzimidazole-2-thiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2S/c1-5-3-2-4-6-7(5)10-8(11)9-6/h2-4H,1H3,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDQCDDZBBZNIFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)NC(=N2)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2C(=CC=C1)NC(=N2)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

microwave-assisted synthesis of 4-methyl-1H-benzimidazole-2-thiol

An In-Depth Technical Guide to the Microwave-Assisted Synthesis of 4-Methyl-1H-benzimidazole-2-thiol

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview and a field-proven protocol for the synthesis of 4-methyl-1H-benzimidazole-2-thiol, a heterocyclic compound of significant interest in medicinal chemistry and materials science. We will explore the strategic advantages of microwave-assisted organic synthesis (MAOS) for this specific transformation, detailing the underlying principles, a robust experimental workflow, and the causality behind key procedural choices.

Strategic Imperative: The Shift to Microwave-Assisted Synthesis

The benzimidazole scaffold is a "privileged structure" in drug discovery, forming the core of numerous therapeutic agents with a wide array of biological activities, including antiulcer, antiviral, and anticancer properties.[1][2][3] Specifically, the thiol-substituted benzimidazoles, such as 4-methyl-1H-benzimidazole-2-thiol, are crucial intermediates and pharmacophores.[4]

Conventional synthesis methods for these compounds often involve prolonged reaction times at high temperatures, leading to higher energy consumption and the potential for byproduct formation.[5] Microwave-assisted synthesis emerges as a superior alternative, offering a transformative approach that aligns with the principles of green chemistry.[5][6] The primary advantages include:

-

Dramatic Reaction Acceleration: Reaction times are often reduced from hours to mere minutes.[5][7]

-

Enhanced Yields and Purity: Rapid and uniform heating minimizes thermal decomposition and side reactions, frequently leading to higher yields of cleaner products.[8]

-

Energy Efficiency: By heating the reaction mixture directly and volumetrically, microwave synthesis avoids the energy waste associated with heating the entire apparatus, as is done in conventional oil baths.[1]

-

Improved Reproducibility: Precise control over reaction parameters (temperature, pressure, power) in modern microwave reactors ensures high reproducibility.

The mechanism of microwave heating is fundamentally different from conventional conductive heating. It relies on the interaction of an oscillating electromagnetic field with polar molecules or ions in the reaction mixture.[1][9] This interaction induces rapid molecular rotation and ionic conduction, generating heat directly and uniformly throughout the bulk of the material, thus eliminating the "wall effect" seen with conventional heating and preventing localized overheating.

Core Reaction and Mechanism

The synthesis of 4-methyl-1H-benzimidazole-2-thiol is achieved through the cyclocondensation reaction between 3-methyl-o-phenylenediamine and carbon disulfide.

The reaction proceeds via the following mechanistic steps:

-

Nucleophilic Attack: One of the amino groups of the 3-methyl-o-phenylenediamine acts as a nucleophile, attacking the electrophilic carbon atom of carbon disulfide.

-

Intermediate Formation: This initial attack forms a dithiocarbamate intermediate.

-

Intramolecular Cyclization: The second amino group then performs an intramolecular nucleophilic attack on the thiocarbonyl carbon.

-

Dehydration/Elimination: The resulting tetrahedral intermediate undergoes elimination of a water molecule (under acidic conditions, if used) or hydrogen sulfide (less common pathway), leading to the formation of the stable, aromatic benzimidazole ring.

Microwave irradiation significantly accelerates these steps by efficiently overcoming the activation energy barriers, particularly for the cyclization and elimination steps, allowing the reaction to proceed to completion in a fraction of the time required by conventional heating.

Field-Proven Experimental Protocol

This protocol is designed for execution in a dedicated, single-mode microwave reactor equipped with temperature and pressure sensors for safety and reproducibility.

Reagents and Materials

| Reagent/Material | Molecular Weight ( g/mol ) | Quantity (mmol) | Mass/Volume | Notes |

| 3-methyl-o-phenylenediamine | 122.17 | 5.0 | 611 mg | Starting material. |

| Carbon Disulfide (CS₂) | 76.13 | 7.5 | 0.45 mL (571 mg) | Use in a well-ventilated fume hood. |

| Ethanol (Absolute) | 46.07 | - | 10 mL | Reaction solvent. |

| Deionized Water | 18.02 | - | ~50 mL | For precipitation and washing. |

| 10 mL Microwave Reaction Vial | - | - | 1 | Must be certified for pressure. |

| Magnetic Stir Bar | - | - | 1 | For efficient mixing. |

Step-by-Step Methodology

-

Vessel Preparation: Place a magnetic stir bar into a 10 mL microwave reaction vial.

-

Reagent Addition: Add 611 mg (5.0 mmol) of 3-methyl-o-phenylenediamine to the vial, followed by 10 mL of absolute ethanol.

-

Carbon Disulfide Addition: In a certified fume hood, carefully add 0.45 mL (7.5 mmol) of carbon disulfide to the reaction mixture.

-

Sealing the Vessel: Immediately and securely cap the vial using a septum and crimper designed for the microwave reactor.

-

Microwave Irradiation: Place the sealed vial into the cavity of the microwave reactor. Set the following parameters:

-

Temperature: 120 °C (Ramp time: 2 minutes)

-

Hold Time: 15 minutes

-

Power: Dynamic (reactor automatically adjusts power to maintain temperature)

-

Pressure Limit: 20 bar

-

Stirring: High

-

-

Cooling: After the irradiation cycle is complete, allow the vessel to cool to below 50 °C using the reactor's compressed air cooling system before handling.

-

Product Isolation: Once cooled, carefully uncap the vial in the fume hood. Pour the reaction mixture into a beaker containing ~50 mL of cold deionized water while stirring. A precipitate should form immediately.

-

Filtration and Washing: Collect the solid product by vacuum filtration. Wash the precipitate thoroughly with additional cold deionized water (2 x 15 mL) to remove any residual solvent and impurities.

-

Drying and Purification: Dry the crude product in a vacuum oven at 60 °C. The product can be further purified by recrystallization from an ethanol/water mixture to yield a crystalline solid.

Experimental Workflow Diagram

Self-Validation and Trustworthiness

The integrity of this protocol is validated through rigorous analytical characterization of the final product. The identity and purity of the synthesized 4-methyl-1H-benzimidazole-2-thiol must be confirmed using standard techniques:

-

Melting Point: Compare the observed melting point with the literature value. A sharp melting range indicates high purity.

-

FT-IR Spectroscopy: Look for characteristic peaks, including N-H stretching (~3100-3000 cm⁻¹) and C=S stretching (~1250-1020 cm⁻¹).

-

¹H NMR Spectroscopy: Confirm the chemical structure by analyzing the chemical shifts, integration, and splitting patterns of the aromatic and methyl protons.

-

Thin Layer Chromatography (TLC): Monitor reaction completion and assess the purity of the final product against the starting materials.[10]

Comparative Analysis: Microwave vs. Conventional Heating

To underscore the efficiency of the microwave-assisted approach, the following table compares typical parameters and outcomes with a conventional reflux method.

| Parameter | Microwave-Assisted Synthesis (MAOS) | Conventional Reflux Method | Justification for MAOS Superiority |

| Reaction Time | 15-20 minutes | 4-8 hours | Rapid, direct energy transfer dramatically reduces the time needed to reach reaction temperature.[5][8] |

| Typical Yield | > 90% | 65-80% | Uniform heating minimizes byproduct formation and thermal degradation of the product. |

| Energy Input | Low | High | Heats only the reaction volume, not the entire apparatus and surrounding environment.[1] |

| Process Control | High (Temp, Pressure, Power) | Moderate (Temp only) | Precise parameter control leads to higher reproducibility and safer operation. |

Critical Safety Considerations

-

Carbon Disulfide (CS₂): This reagent is highly volatile, extremely flammable, and toxic. It must be handled exclusively within a certified and properly functioning fume hood. Ensure no ignition sources are nearby.

-

Microwave Reactor Safety: Never use a domestic microwave oven. Only employ a dedicated chemical microwave reactor designed to handle pressurized and sealed vessels. Always inspect vessels for cracks or defects before use.

-

Personal Protective Equipment (PPE): Standard PPE, including safety glasses, a lab coat, and appropriate chemical-resistant gloves, is mandatory throughout the procedure.

References

- Microwave-Assisted Synthesis in Drug Development. EPCP.

- Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. PMC.

- Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. RSC Publishing.

- MICROWAVE ASSISTED SYNTHESIS OF HETEROCYCLIC COMPOUND AND ITS ANTICANCER ACTIVITY.

- Microwave Assisted Synthesis Of New Heterocyclic Compounds. International Journal of Pharmaceutical Sciences.

- Microwave-assisted Synthesis of Some Benzimidazole Derivatives: A Case for a Compar

- MICROWAVE ASSISTED SYNTHESIS OF BENZIMIDAZOLE THIAZINE DERIVATIVES.

- Importance of Microwave Reactions in the Synthesis of Novel Benzimidazole Derivatives A Review. Journal of Chemical and Pharmaceutical Research.

- MICROWAVE ASSISTED SYNTHESIS OF 2-ARYL BENZIMIDAZOLE. Sciforum.

- PART I: Microwave-Assisted Synthesis of Benzimidazoles: An Overview (Until 2013). Semantic Scholar.

- 2-Benzimidazolethiol preparation.

- Synthesis of benzimidazoles from o-phenylenediamines with α-keto acids via amino acid c

- A novel acyl hydrazone schiff's bases of benzimidazole-2-thiol. MedCrave online.

Sources

- 1. jocpr.com [jocpr.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Synthesis of benzimidazoles from o-phenylenediamines with α-keto acids via amino acid catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medcraveonline.com [medcraveonline.com]

- 5. sciforum.net [sciforum.net]

- 6. ijpsjournal.com [ijpsjournal.com]

- 7. epcp.ac.in [epcp.ac.in]

- 8. Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pnrjournal.com [pnrjournal.com]

- 10. researchgate.net [researchgate.net]

Green Synthesis Architectures for Substituted Benzimidazole-2-Thiols

The following technical guide details green synthesis architectures for substituted benzimidazole-2-thiols, designed for researchers and drug development professionals.

Technical Guide & Protocol Analysis

Executive Summary

Benzimidazole-2-thiols (and their thione tautomers) are critical pharmacophores in medicinal chemistry, serving as precursors for proton pump inhibitors (e.g., omeprazole, lansoprazole) and antimicrobial agents. Traditional synthesis relies on the condensation of o-phenylenediamine (OPDA) with carbon disulfide (

This guide presents two validated "green" methodologies that eliminate toxic reagents and minimize waste:

-

Aqueous-Mediated Synthesis using Potassium Isopropyl Xanthate (PEX) and Ultrasound.

-

Solvent-Free Microwave Fusion using Thiourea.

Mechanistic Foundations

Understanding the reaction pathway is essential for optimizing yield and purity. The green transition replaces the electrophilic carbon of

Reaction Pathways Diagram

The following diagram illustrates the mechanistic divergence between the traditional

Figure 1: Comparative mechanistic pathways for benzimidazole-2-thiol synthesis. Green routes utilize safer electrophiles and alternative energy sources to minimize toxic byproducts.

Methodology 1: Aqueous-Mediated Ultrasonic Synthesis

Core Concept: This method utilizes water as the reaction medium ("On-Water" chemistry) and replaces

Protocol Specifications

-

Green Metrics: Water solvent (non-toxic), Ambient temperature (energy efficient), High Atom Economy.

-

Scale: Lab scale (1-10 mmol).

Step-by-Step Procedure

-

Reagent Prep: In a 50 mL round-bottom flask, dissolve o-phenylenediamine (1.0 mmol) and Potassium Isopropyl Xanthate (2.0 mmol) in Water:Glycerol (10 mL, 1:1 v/v).

-

Note: Glycerol is added to improve the solubility of the organic intermediate and stabilize the suspension.

-

-

Catalyst Addition: Add

(10 mol%) to the mixture. -

Irradiation: Place the flask in an ultrasonic cleaning bath (frequency ~40 kHz). Irradiate at room temperature for 15–20 minutes .

-

Observation: The mixture will transition from a solution to a thick suspension as the product precipitates.

-

-

Work-up: Pour the reaction mixture into crushed ice (20 g) with vigorous stirring.

-

Isolation: Filter the solid precipitate under vacuum. Wash the cake with cold water (

mL) to remove residual glycerol and copper salts. -

Purification: Recrystallize the crude solid from hot ethanol to obtain pure benzimidazole-2-thiol.

Validation Check: The product should have a melting point of ~303–305°C. Yields typically range from 85–94% .

Methodology 2: Solvent-Free Microwave Fusion

Core Concept: This approach utilizes Thiourea as the thiocarbonyl source. It exploits the "Solid-State Fusion" principle where reagents are mixed physically and reacted under Microwave (MW) irradiation. This eliminates solvents entirely during the reaction phase.

Protocol Specifications

-

Green Metrics: Solvent-free (E-factor approaches zero for solvent waste), Rapid (minutes vs hours), High throughput.

-

Scale: Lab scale (1-5 mmol).

Step-by-Step Procedure

-

Grinding: In a dry mortar, take o-phenylenediamine (1.0 mmol) and Thiourea (1.2 mmol). Grind the mixture vigorously with a pestle for 2–3 minutes until a fine, homogeneous powder is formed.

-

Mechanistic Insight: Intimate mixing increases surface contact, lowering the activation energy for the melt phase.

-

-

Reaction: Transfer the powder into a microwave-safe glass vial (open vessel or loosely capped to allow

escape). -

Irradiation: Irradiate in a dedicated microwave reactor (or domestic oven with proper calibration) at 130°C (or ~300W) for 3–5 minutes .

-

Safety: Perform in a fume hood. The reaction releases ammonia gas (

).

-

-

Quenching: Allow the vial to cool to room temperature. The residue will be a solid cake.

-

Work-up: Add water (10 mL) to the solid and stir to dissolve unreacted thiourea.

-

Isolation: Filter the solid product, wash with water, and dry.[1][2]

-

Purification: Recrystallize from ethanol/water (8:2) if necessary.[3][4]

Validation Check: Product purity is confirmed by the absence of the broad

Comparative Analysis & Green Metrics

The following table contrasts the traditional method with the two proposed green architectures.

| Metric | Traditional Method | Aqueous/Ultrasound (Method 1) | Solvent-Free/MW (Method 2) |

| Reagents | OPDA + | OPDA + PEX + | OPDA + Thiourea |

| Solvent | Ethanol/Methanol | Water/Glycerol | None (Solvent-Free) |

| Time | 3–6 Hours (Reflux) | 15–20 Minutes | 3–5 Minutes |

| Temp | 80°C (Reflux) | Ambient (25–30°C) | 130°C (MW Heating) |

| Yield | 65–75% | 85–94% | 90–98% |

| Atom Economy | Low (Loss of | Moderate (Loss of alcohol) | High (Loss of |

| Hazard | High ( | Low (Reagents are stable) | Low (Ammonia evolution) |

Atom Economy Calculation (Method 2)

References

-

Ranjbar-Karimi, R., Talebizadeh, A., & Amiri-Zirtol, L. (2016).[5] Rapid and Green Synthesis of some Benzothiazole-, Benzimidazole- and Benzoxazole-2-thiol Derivatives Using Copper Sulfate in Aqueous Media.[5] Organic Chemistry Research, 2(1), 52-58.

-

Rao, S. S., Reddy, C. V. R., & Dubey, P. K. (2013). Synthesis of N-Alkyl-2-thiomethyl Benzimidazoles: A Green Approach. Organic Chemistry International, 2013, Article ID 581727.

-

BenchChem. (2025).[2][3][6] Application Notes and Protocols for the Green Synthesis of Benzimidazole Derivatives. BenchChem Technical Library.

-

Trivedi, R., De, S. K., & Gibbs, R. A. (2006). A convenient one-pot synthesis of 2-substituted benzimidazoles. Journal of Molecular Catalysis A: Chemical, 245(1-2), 8-11.

-

Sheldon, R. A. (2012). Fundamentals of green chemistry: efficiency in reaction design. Chemical Society Reviews, 41(4), 1437-1451.

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. primescholars.com [primescholars.com]

- 5. Rapid and Green Synthesis of some Benzothiazole-, Benzimidazole- and Benzoxazole-2-thiol Derivatives Using Copper Sulfate in Aqueous Media [orgchemres.org]

- 6. researchgate.net [researchgate.net]

Spectroscopic Characterization of 4-Methyl-1H-Benzimidazole-2-Thiol: A Definitive Technical Guide

The following technical guide details the spectroscopic characterization of 4-methyl-1H-benzimidazole-2-thiol (CAS: 27231-33-0). It is designed for researchers requiring a definitive structural validation protocol, specifically distinguishing this isomer from its common regioisomer, 5-methyl-1H-benzimidazole-2-thiol.[1]

Executive Summary & Compound Identity

4-methyl-1H-benzimidazole-2-thiol (4-MeMBI) is a critical heterocyclic scaffold used as a rubber antioxidant (Nocrac MMB), a corrosion inhibitor, and a drug metabolite surrogate.[1] Characterization is often complicated by the presence of its regioisomer, 5-methyl-1H-benzimidazole-2-thiol, which co-crystallizes during non-regiospecific synthesis.[1]

This guide provides a self-validating spectroscopic workflow to unambiguously identify the 4-methyl isomer, focusing on the thione-thiol tautomerism and NMR coupling patterns that serve as the distinct fingerprint of this molecule.

| Property | Detail |

| IUPAC Name | 4-methyl-1,3-dihydrobenzimidazole-2-thione |

| CAS Registry | 27231-33-0 |

| Molecular Formula | C₈H₈N₂S |

| Molecular Weight | 164.23 g/mol |

| Key Feature | Exists predominantly as the thione tautomer in the solid state.[1] |

Theoretical Framework: Tautomeric Dynamics

The characterization of 4-MeMBI cannot be decoupled from its tautomeric equilibrium.[1] While often referred to as a "thiol," the compound exhibits a dynamic equilibrium between the thione (1,3-dihydro) and thiol (SH) forms.

-

Solid State: Exclusively Thione .[1][2] Stabilized by intermolecular N-H[2][3]···S hydrogen bonding networks.[2]

-

Solution State (Polar Aprotic - DMSO): Predominantly Thione .[1]

-

Solution State (Non-polar): Shifts toward Thiol .

-

Alkaline Medium: Exists as the Thiolate anion (S⁻).[2]

Tautomerism & Synthesis Workflow

The following diagram illustrates the regiospecific synthesis path (via 2-methyl-6-nitroaniline) which guarantees the 4-methyl isomer, avoiding the 4/5 mixture common in commercial supplies.

Figure 1: Synthesis pathway ensuring regiospecificity and the subsequent thione-thiol equilibrium.[1]

Experimental Protocols & Methodology

Sample Preparation[1][2][3][4][5]

-

Solid State (IR/Raman): Do not grind excessively, as polymorphic transitions can occur.[2] Use KBr pellet method (1 mg sample : 100 mg KBr) or Diamond ATR.[2]

-

Solution State (NMR): Dissolve ~10 mg in DMSO-d₆ (0.6 mL). DMSO is preferred over CDCl₃ to stabilize the thione form and prevent line broadening from rapid proton exchange.[2]

Instrumental Parameters[1][2]

-

NMR: 400 MHz or higher. Temperature: 298 K.[2]

-

FT-IR: 4000–400 cm⁻¹, 4 cm⁻¹ resolution, 32 scans.[1]

-

UV-Vis: 10 µM in Ethanol; scan 200–400 nm.

Spectroscopic Characterization (The Core)

Nuclear Magnetic Resonance (NMR)

This is the definitive method to distinguish 4-MeMBI from 5-MeMBI.[1]

The Logic of Assignment:

-

5-Methyl Isomer: The aromatic protons are in a 1,2,4-substitution pattern.[1] You will see a singlet (isolated proton), a doublet, and a doublet.[2]

-

4-Methyl Isomer (Target): The methyl group is at position 4 (ortho to the bridgehead).[1] The remaining protons (H5, H6, H7) form a 1,2,3-substitution pattern (vicinal coupling).[2]

Data Summary Table:

| Nucleus | Shift (δ ppm) | Multiplicity | Assignment | Structural Insight |

| ¹H | 12.50 - 12.80 | Broad Singlet | N-H (x2) | Indicates Thione form (2 NH protons).[1] Disappears with D₂O.[2] |

| ¹H | 6.90 - 7.10 | Multiplet/Triplet | Ar-H (H6) | Vicinal coupling to H5 and H7.[1] |

| ¹H | 6.80 - 6.95 | Doublet | Ar-H (H5/H7) | Ortho coupling.[1] |

| ¹H | 2.35 - 2.45 | Singlet | -CH₃ | Methyl group at C4 (shielded relative to 5-Me).[1] |

| ¹³C | ~168.0 | Singlet | C=S | Characteristic Thione carbon (deshielded).[2] |

| ¹³C | ~16.5 | Singlet | -CH₃ | 4-Methyl carbon.[1] |

Critical Validation Step: If your ¹H NMR spectrum shows an aromatic singlet around 7.2–7.4 ppm, your sample contains the 5-methyl isomer .[1] The 4-methyl isomer possesses only coupled aromatic protons (doublets/triplets).[1]

Vibrational Spectroscopy (FT-IR)

The IR spectrum confirms the functional groups and the tautomeric state in the solid phase.

| Frequency (cm⁻¹) | Vibration Mode | Assignment | Note |

| 3100 – 3250 | ν(N-H) | N-H Stretch | Broad band; confirms Thione form.[1] |

| ~2950 | ν(C-H) | Methyl C-H | Weak aliphatic stretch.[2] |

| 2500 – 2600 | ν(S-H) | Thiol Stretch | ABSENT in solid state (confirms Thione). |

| 1615 – 1625 | ν(C=N) / ν(C=C) | Ring Skeletal | Aromatic ring breathing.[2] |

| 1180 – 1200 | ν(C=S) | Thione Stretch | Strong diagnostic band.[2] |

| 740 – 750 | δ(C-H) | Out-of-plane | 1,2,3-trisubstituted benzene pattern.[1] |

UV-Vis Spectroscopy[1][6]

-

Observations:

-

Band Gap: The optical band gap is typically lower than the oxo-analog due to the sulfur atom's higher polarizability.[1]

Computational Corroboration (DFT)

To validate experimental data, Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level is the standard for this class of molecules.

-

Energy Landscape: The Thione tautomer is calculated to be ~10-15 kcal/mol more stable than the Thiol tautomer in the gas phase and DMSO.[1]

-

Geometry: The C=S bond length in the optimized thione structure is predicted at ~1.67 Å (double bond character), whereas the C-S bond in the thiol form is ~1.76 Å.[2]

Applications & Significance

Understanding the exact isomerism is vital for:

-

Metabolic Studies: 4-MeMBI is a specific metabolite.[1] Using the wrong isomer (5-MeMBI) in cytochrome P450 assays yields incorrect clearance data [1].[1]

-

Corrosion Inhibition: The 4-methyl group provides steric hindrance near the adsorption center (S/N), altering the binding geometry on copper/steel surfaces compared to the 5-methyl isomer.[1]

References

-

Miyajima, A., et al. (2020).[2][5] Inhibitory and inductive effects of 4- or 5-methyl-2-mercaptobenzimidazole... on several forms of cytochrome P450. ResearchGate.

-

PrepChem.[1][2] Synthesis of 2-mercapto-4-methylbenzimidazole. PrepChem.com.[2]

-

PubChem. 4-Methyl-2-mercaptobenzimidazole (Compound).[1][5] National Library of Medicine.[2]

-

Srivastava, A. K., & Misra, N. (2021).[2] A Comprehensive DFT Study on a Thione Compound and its Tautomer. Bentham Science.[2]

Sources

- 1. Methyl-2-mercaptobenzimidazole | C8H8N2S | CID 3034478 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. healthsciencesbulletin.com [healthsciencesbulletin.com]

- 3. 4-Methyl-N-(2-phenylethyl)-2-propyl-1H-benzimidazole-6-carboxamide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Buy Zinc bis(4-methyl-1H-benzimidazole-2-thiolate) | 57152-92-8 [smolecule.com]

- 5. researchgate.net [researchgate.net]

FT-IR and mass spectrometry analysis of 4-methyl-1H-benzimidazole-2-thiol

An In-Depth Technical Guide to the FT-IR and Mass Spectrometry Analysis of 4-methyl-1H-benzimidazole-2-thiol

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of 4-methyl-1H-benzimidazole-2-thiol, a heterocyclic compound of significant interest in medicinal chemistry and materials science. We delve into the core principles and practical application of two primary analytical techniques: Fourier-Transform Infrared (FT-IR) Spectroscopy and Mass Spectrometry (MS). This document is designed for researchers, scientists, and drug development professionals, offering field-proven insights into experimental design, data acquisition, and spectral interpretation. We emphasize the causality behind methodological choices, present detailed, self-validating protocols, and ground all claims in authoritative scientific literature. The guide integrates theoretical predictions with practical workflows, including data tables and visual diagrams, to facilitate a thorough and accurate characterization of the target molecule.

Introduction to 4-methyl-1H-benzimidazole-2-thiol

The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1] The derivative, 4-methyl-1H-benzimidazole-2-thiol (C₈H₈N₂S), incorporates a thiol group, which imparts unique chemical properties, including the ability to exist in thione-thiol tautomeric forms. The methyl group at the 4-position on the benzene ring further influences its electronic and steric characteristics. Accurate structural confirmation and purity assessment are paramount for any application, from fundamental research to pharmaceutical development. Spectroscopic methods like FT-IR and Mass Spectrometry provide definitive structural information, making them indispensable tools for analysis.[2] FT-IR probes the vibrational modes of functional groups, while MS provides information on molecular weight and elemental composition, along with structural insights derived from fragmentation patterns.[2]

Fourier-Transform Infrared (FT-IR) Spectroscopy Analysis

FT-IR spectroscopy is a powerful, non-destructive technique for identifying functional groups within a molecule.[2] It operates on the principle that molecules absorb infrared radiation at specific frequencies corresponding to the vibrational energies of their chemical bonds.[2] For 4-methyl-1H-benzimidazole-2-thiol, the FT-IR spectrum provides a unique "fingerprint" based on its distinct set of functional groups.

Causality in Experimental Design: Sample Preparation

The choice of sample preparation method is critical for obtaining a high-quality FT-IR spectrum. For a solid sample like 4-methyl-1H-benzimidazole-2-thiol, the KBr pellet method is often employed.

-

Expertise & Rationale : The use of potassium bromide (KBr) is advantageous because it is transparent to IR radiation in the typical analysis range (4000–400 cm⁻¹) and is a soft salt that can be pressed into a thin, transparent pellet. This ensures that the observed absorption bands are solely from the analyte. Grinding the sample thoroughly with KBr minimizes scattering of the IR beam (the Christiansen effect) and ensures a homogenous dispersion, leading to sharp, well-resolved peaks.

Experimental Protocol: FT-IR Data Acquisition (KBr Pellet)

-

Sample Preparation : Weigh approximately 1-2 mg of 4-methyl-1H-benzimidazole-2-thiol and 150-200 mg of dry, spectroscopy-grade KBr powder.

-

Homogenization : Gently grind the mixture in an agate mortar and pestle for 3-5 minutes until a fine, homogenous powder is obtained. The goal is to reduce particle size to below the wavelength of the IR radiation to minimize scattering.

-

Pellet Formation : Transfer the powder to a pellet-forming die. Apply pressure using a hydraulic press (typically 7-10 tons) for several minutes to form a translucent pellet.

-

Background Collection : Place the empty sample holder in the FT-IR spectrometer and record a background spectrum. This step is crucial to subtract the spectral contributions of atmospheric water and carbon dioxide.

-

Sample Analysis : Mount the KBr pellet in the sample holder and place it in the spectrometer's beam path.

-

Data Acquisition : Record the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.[3]

FT-IR Workflow Diagram

Caption: FT-IR analysis workflow for 4-methyl-1H-benzimidazole-2-thiol.

Predicted Vibrational Modes and Interpretation

The interpretation of the FT-IR spectrum involves assigning absorption bands to specific molecular vibrations. Based on the structure of 4-methyl-1H-benzimidazole-2-thiol and data from similar benzimidazole derivatives, the following key absorptions are predicted.[4][5][6]

| Frequency Range (cm⁻¹) | Vibrational Mode | Description |

| 3150 - 3000 | N-H Stretch | A broad band characteristic of the imidazole N-H group, often involved in hydrogen bonding.[4] |

| 3080 - 3010 | Aromatic C-H Stretch | Medium to weak bands from the C-H bonds on the benzene ring.[7] |

| 2980 - 2850 | Aliphatic C-H Stretch | Bands corresponding to the symmetric and asymmetric stretching of the methyl (CH₃) group.[4] |

| ~2560 | S-H Stretch | A very weak band, if present, indicating the thiol tautomer. It is often absent or difficult to observe.[3] |

| 1625 - 1580 | C=N Stretch | Strong absorption from the carbon-nitrogen double bond within the imidazole ring.[4] |

| 1600 - 1450 | C=C Ring Stretch | Multiple bands of varying intensity due to the stretching vibrations within the aromatic benzene ring.[6] |

| ~1250 | C=S Stretch | A band of medium intensity, characteristic of the thione tautomer. This is a key diagnostic peak. |

| 1465 | CH₂/CH₃ Deformation | Bending (scissoring or asymmetric) vibrations of the methyl group.[3] |

| 850 - 750 | C-H Out-of-Plane Bend | Strong bands indicating the substitution pattern on the aromatic ring. |

Mass Spectrometry (MS) Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions.[2] It is used to determine the exact molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.[8]

Causality in Experimental Design: Ionization Technique

For a molecule like 4-methyl-1H-benzimidazole-2-thiol, which possesses polar N-H and C=S groups, Electrospray Ionization (ESI) is a highly suitable technique.

-

Expertise & Rationale : ESI is a "soft" ionization method that typically generates protonated molecules ([M+H]⁺) or deprotonated molecules ([M-H]⁻) with minimal fragmentation in the source.[9] This is crucial for confidently identifying the molecular ion and determining the molecular weight. Harder ionization techniques like Electron Ionization (EI) can cause extensive fragmentation, sometimes preventing the observation of the molecular ion peak altogether. ESI is performed on a sample in solution, making it compatible with liquid chromatography for online separation and analysis (LC-MS).

Experimental Protocol: ESI-MS Data Acquisition

-

Sample Preparation : Prepare a dilute solution of the sample (approx. 10-50 µg/mL) in a suitable solvent system, such as methanol or acetonitrile with 0.1% formic acid. The acid facilitates protonation for analysis in positive ion mode.

-

Instrument Calibration : Calibrate the mass spectrometer using a known standard solution to ensure high mass accuracy.

-

Sample Introduction : Introduce the sample solution into the ESI source via direct infusion using a syringe pump or through an LC system.

-

Ionization : Apply a high voltage to the ESI needle to generate a fine spray of charged droplets. As the solvent evaporates, ions are released into the gas phase.

-

Mass Analysis : The generated ions are guided into the mass analyzer (e.g., Quadrupole, Time-of-Flight (TOF), or Orbitrap), which separates them based on their m/z ratio.

-

Detection : The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z. For fragmentation studies (MS/MS), the molecular ion ([M+H]⁺) is selected and subjected to collision-induced dissociation (CID) to generate fragment ions.

Mass Spectrometry Workflow Diagram

Caption: ESI-Mass Spectrometry workflow for 4-methyl-1H-benzimidazole-2-thiol.

Predicted Molecular Ion and Fragmentation Analysis

The molecular formula of 4-methyl-1H-benzimidazole-2-thiol is C₈H₈N₂S. Its monoisotopic mass is approximately 164.04 Da.

-

High-Resolution Mass Spectrometry (HRMS) : An exact mass measurement using HRMS can confirm the elemental composition. The calculated exact mass for the protonated molecule [C₈H₉N₂S]⁺ is 165.0532. An experimental value within a narrow tolerance (e.g., ±5 ppm) provides strong evidence for the assigned formula.[10]

-

Fragmentation Pattern : In MS/MS analysis, the molecular ion is fragmented to yield structurally significant daughter ions. The fragmentation of benzimidazole derivatives is influenced by the stability of the aromatic system.[11]

| Predicted m/z | Proposed Fragment | Neutral Loss | Description |

| 165 | [C₈H₉N₂S]⁺ | - | Protonated Molecular Ion ([M+H]⁺) |

| 150 | [C₇H₆N₂S]⁺ | CH₃ | Loss of the methyl radical from the molecular ion radical cation (more common in EI-MS). |

| 132 | [C₈H₈N₂]⁺ | SH | Loss of a sulfhydryl radical. |

| 119 | [C₇H₇N₂]⁺ | CS | Loss of carbon monosulfide from the protonated molecule. |

| 91 | [C₇H₇]⁺ | - | Formation of the tropylium cation, a common fragment in molecules with a toluene-like moiety. |

Integrated Spectroscopic Analysis

The true analytical power lies in combining the data from both FT-IR and MS. FT-IR confirms the presence of key functional groups (N-H, C=S, aromatic ring, CH₃), while HRMS confirms the exact elemental composition and molecular weight. The fragmentation pattern from MS/MS provides connectivity information that complements the functional group data from FT-IR, leading to an unambiguous structural elucidation of 4-methyl-1H-benzimidazole-2-thiol.

Conclusion

The structural characterization of 4-methyl-1H-benzimidazole-2-thiol can be confidently achieved through the systematic application of FT-IR and mass spectrometry. This guide has outlined the theoretical basis, detailed experimental protocols, and expected spectral features for each technique. By understanding the causality behind experimental choices and correctly interpreting the resulting data, researchers can ensure the identity and purity of this important heterocyclic compound, paving the way for its successful application in scientific research and development.

References

- Benchchem. Spectroscopic Analysis of 2-(benzylthio)-1H-benzimidazole: A Technical Guide.

-

Dincer, S., & Ozbay, S. (2012). Synthesis and Spectroscopic Properties of New Benzimidazole Schiff Bases. Asian Journal of Chemistry, 24(10), 4449-4452. [Link]

- Asif, M. (2021). Structural modification of benzimidazole-2-thiol as active medicinal agents. Chemistry & Biology Interface, 11(1), 1-20.

-

Bai, G., et al. (2014). An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide. RSC Advances, 4, 49832-49839. [Link]

-

Taran, A. S., et al. (2021). The effect of synthesized 5-R-1H-benzo[d]imidazole-2-thiol derivatives on intraocular pressure in normal and pathological conditions. Research Results in Pharmacology, 7(2), 55-66. [Link]

-

Abdel-Wahab, B. F., et al. (2016). Thiazolo[3,2-a]benzimidazoles: Synthetic Strategies, Chemical Transformations and Biological Activities. Molecules, 21(11), 1483. [Link]

-

Zubair, M. S., et al. (2017). Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics. Journal of Chemistry, 2017, 8593729. [Link]

-

Tantawy, A. S., et al. (2012). Synthesis and Spectroscopic Analysis of Novel 1H-Benzo[d]imidazoles Phenyl Sulfonylpiperazines. Molecules, 17(10), 11522-11533. [Link]

-

Coulibaly, W. K., et al. (2022). Synthesis and Antibacterial Effect of 2-(Benzylthio) Methyl-1h-Benzimidazole Derivatives on Two Bacteria of Medical Interest. Tropical Journal of Natural Product Research, 6(7), 1058-1064. [Link]

- Sahu, J. K., et al. (2021). Synthesis and Characterization of Benzimidazole Derivatives for Antimicrobial Property. International Journal of Pharmaceutical Sciences and Medicine, 6(1), 1-10.

-

Chemazone. 4-methyl-1H-benzimidazole-2-thiol. [Link]

-

eGyanKosh. Mass Spectrometry: Fragmentation Patterns. [Link]

-

Clark, J. (2015). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. [Link]

- Sharma, L., & Sharma, A. (2015). Application of I.R. Spectroscopy & Mass Spectrometry in Structural Elucidation of Drugs. ARC Journal of Pharmaceutical Sciences, 1(2), 1-10.

-

PubChem. Zinc bis(4-methyl-1H-benzimidazole-2-thiolate). [Link]

-

Michota, A., et al. (2020). Reflection Absorption Infrared Spectroscopy Characterization of SAM Formation from 8-Mercapto-N-(phenethyl)octanamide Thiols with Phe Ring and Amide Groups. Molecules, 25(23), 5699. [Link]

-

Ubeid, M. T., et al. (2021). Synthesis of 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde and 2-({4-[(1H-Benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide. Molbank, 2021(3), M1273. [Link]

-

Graillot, A., et al. (2016). Thiol–ene chemistry of vegetable oils and their derivatives under UV and air: a model study by using infrared spectroscopy and mass spectrometry. Polymer Chemistry, 7, 2801-2813. [Link]

-

NIST. 1H-Benzimidazole, 2-(methylthio)-. NIST Chemistry WebBook. [Link]

- Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.

-

PubChem. 1-Methyl-1H-benzimidazole-2-thiol. [Link]

-

ResearchGate. (PDF) Synthesis of 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde and 2-({4-[(1H-Benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide. [Link]

- Parlak, C., et al. (2015). Structure and Vibrational Studies of ±1-(1H-Benzoimidazol-2-YL) Ethanol, Using DFT Method. Acta Physica Polonica A, 128(2-B), B-417-B-421.

-

Go, Y. M., & Jones, D. P. (2013). Mass Spectrometry in Studies of Protein Thiol Chemistry and Signaling: Opportunities and Caveats. Journal of Biological Chemistry, 288(37), 26479–26487. [Link]

-

Mary, Y. S., et al. (2022). Vibrational Spectroscopy, Quantum Computational and Molecular Docking Studies on 2-[(1H-Benzimidazol-1-yl)-methyl]benzoic Acid. Molecules, 27(5), 1629. [Link]

- Khan, I., et al. (2021). A novel acyl hydrazone schiff's bases of benzimidazole-2-thiol. MOJ Biorganic & Organic Chemistry, 5(4), 114-118.

-

ResearchGate. FT-IR spectrum of 2-ethyl-1H-benzo[d]imidazole recorded at room temperature. [Link]

-

NIST. 1H-Benzimidazole, 2-methyl-. NIST Chemistry WebBook. [Link]

Sources

- 1. medcraveonline.com [medcraveonline.com]

- 2. arcjournals.org [arcjournals.org]

- 3. Reflection Absorption Infrared Spectroscopy Characterization of SAM Formation from 8-Mercapto-N-(phenethyl)octanamide Thiols with Phe Ring and Amide Groups [mdpi.com]

- 4. rsc.org [rsc.org]

- 5. View of The effect of synthesized 5-R-1H-benzo[d]imidazole-2-thiol derivatives on intraocular pressure in normal and pathological conditions | Research Results in Pharmacology [rrpharmacology.ru]

- 6. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]

- 7. mdpi.com [mdpi.com]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. Mass Spectrometry in Studies of Protein Thiol Chemistry and Signaling: Opportunities and Caveats - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. article.sapub.org [article.sapub.org]

tautomeric equilibrium study of 4-methyl-1H-benzimidazole-2-thiol in solution

Title: Tautomeric Equilibrium of 4-Methyl-1H-Benzimidazole-2-Thiol: Mechanistic Insights & Characterization Protocols

Executive Summary

The tautomeric equilibrium of 4-methyl-1H-benzimidazole-2-thiol (also referred to as 4-methyl-2-mercaptobenzimidazole) represents a critical structural determinant in its application as a corrosion inhibitor, rubber antioxidant, and bioactive pharmacophore.[1] While the nomenclature often defaults to the "thiol" form, experimental evidence and density functional theory (DFT) calculations overwhelmingly support the thione (1,3-dihydro-4-methyl-2H-benzimidazole-2-thione) as the dominant species in both the solid state and solution.

This guide provides a rigorous technical framework for studying this equilibrium, addressing the unique asymmetry introduced by the C4-methyl group, which breaks the degeneracy found in the parent benzimidazole-2-thione. We present a validated characterization workflow combining NMR spectroscopy, UV-Vis solvatochromism, and computational modeling.

Molecular Architecture & Tautomeric Forms

The compound exists in a dynamic equilibrium between the thione and thiol forms.[2][3][4][5] Unlike the parent 2-mercaptobenzimidazole, the introduction of a methyl group at the 4-position creates a non-degenerate landscape for the tautomers.

The Tautomeric Triad

-

Thione Form (Dominant): 1,3-dihydro-4-methyl-2H-benzimidazole-2-thione.[1][6][7] Both nitrogen atoms are protonated. The C=S bond is characterized by a high bond order and significant polarity.

-

Thiol Form A (N1-H): 4-methyl-1H-benzimidazole-2-thiol.[1][6] The proton resides on N1 (distal to the methyl group).

-

Thiol Form B (N3-H): 7-methyl-1H-benzimidazole-2-thiol (formally). The proton resides on N3 (proximal to the methyl group). Note: Steric repulsion between the C4-methyl and N3-H often destabilizes this tautomer relative to Form A.

Structural Logic Diagram

Caption: Mechanistic pathway of tautomerization. The equilibrium heavily favors the Thione form due to the stability of the thioamide resonance.

Thermodynamic & Kinetic Drivers

The stability of the thione form is driven by the thioamide resonance stabilization , which outweighs the aromatization energy of the imidazole ring gained in the thiol form.

| Parameter | Effect on Equilibrium ( | Mechanistic Basis |

| Solvent Polarity | Increases | The thione form is more polar ( |

| H-Bonding Capacity | Increases | Thione acts as a dual H-bond donor (2 NH sites). Solvents like water stabilize this network. |

| Steric Bulk (4-Me) | Modulates Isomer Ratio | The 4-methyl group destabilizes the N3-H thiol tautomer via steric clash, indirectly favoring the Thione or N1-H Thiol. |

| Metal Coordination | Shifts to THIOLATE | Metals (Zn, Ag) displace the proton, locking the molecule in the thiolate (S-bound) form. |

Experimental Characterization Protocol

To accurately determine the tautomeric ratio and study the "4-methyl effect," a multi-modal approach is required.

Step-by-Step Workflow

Caption: Integrated workflow for tautomeric characterization. Separation of the 4-methyl and 5-methyl isomers is the critical initial control point.

Protocol A: NMR Spectroscopy (The Gold Standard)

-

Solvent: DMSO-d

(favors thione, slows exchange) vs. CDCl -

Key Signals to Monitor:

-

NH Protons: In the thione form, look for a broad singlet at

12.0 – 13.5 ppm . The integration should correspond to two protons (N1-H and N3-H). -

Thiol Proton: If the thiol form exists, a sharp singlet around

3.0 – 4.0 ppm (S-H) would appear. Note: This is rarely observed due to rapid exchange. -

C=S Carbon: In

C NMR, the thione carbon (C2) appears downfield at -

Symmetry Break: The 4-methyl group renders the benzene ring protons inequivalent. Use 2D-NOESY to assign the N1-H vs N3-H based on proximity to the methyl group.

-

Protocol B: UV-Vis Solvatochromism

-

Method: Measure

in solvents of varying polarity (Cyclohexane -

Thione Signature: Strong absorption bands at 300–310 nm (

) and 250 nm ( -

Thiol Signature: A hypsochromic shift (blue shift) is expected if the thiol population increases in non-polar solvents, though the thione usually remains dominant.

Computational Validation (DFT)

Computational modeling is essential to quantify the energy penalty of the thiol form, which is often too transient to capture experimentally.

-

Level of Theory: B3LYP/6-311++G(d,p) is the standard for tautomeric equilibria.

-

Solvation Model: PCM (Polarizable Continuum Model) must be used to simulate solution phase.

-

Expected Results:

-

(Thione vs Thiol)

-

N1-H vs N3-H: The N3-H thione conformer is typically 0.5 - 1.5 kcal/mol higher in energy than the N1-H conformer due to steric repulsion with the C4-methyl group.

-

(Thione vs Thiol)

Implications for Drug Design & Applications

Understanding this equilibrium is not merely academic; it dictates the molecule's reactivity profile.

-

Pharmacophore Modeling:

-

H-Bond Donor: The thione form has two strong H-bond donors (NH).

-

H-Bond Acceptor: The Sulfur atom is a potent soft acceptor.

-

Design Tip: If docking this molecule into a protein target, ensure the algorithm accounts for the thione tautomer. Using the thiol form (often the default in SMILES strings) may lead to incorrect binding pose predictions.

-

-

Corrosion Inhibition:

-

The high electron density on the thione sulfur facilitates chemisorption onto metal surfaces (Cu, Fe).

-

The 4-methyl group increases hydrophobicity, enhancing the barrier protection of the adsorbed film.

-

References

-

Tautomerism of 2-Mercaptobenzimidazole Derivatives

- Title: A theoretical study on tautomerism of 2-mercaptobenzimidazole and its analogues.

- Source: ResearchGate / Journal of Molecular Structure: THEOCHEM.

-

URL:

-

Experimental Confirmation of Thione Dominance

- Title: 15N NMR: Iminothiol‐thioamide tautomerism of 2‐mercaptobenzazoles.

-

Source: Magnetic Resonance in Chemistry.[8]

-

URL:

-

Synthesis and Structure of Methyl Derivatives

-

Metal Coordination (Thiolate Form)

Sources

- 1. Methyl-2-mercaptobenzimidazole | C8H8N2S | CID 3034478 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. library.imaging.org [library.imaging.org]

- 3. Tuneable thiol exchange linkers for traceless drug release applications in prodrugs and ADCs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. Factors that determine thione(thiol)–disulfide interconversion in a bis(thiosemicarbazone) copper(ii) complex - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 27231-33-0_CAS号:27231-33-0_CAS No.:27231-33-0 - 化源网 [chemsrc.com]

- 7. 2H-Benzimidazole-2-thione, 1,3-dihydro-4(or 5)-methyl- | Chemical Properties, Uses, Safety, Supplier Information in China [quinoline-thiophene.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Zinc bis(4-methyl-1H-benzimidazole-2-thiolate) | C16H14N4S2Zn | CID 22833447 - PubChem [pubchem.ncbi.nlm.nih.gov]

crystal structure and molecular geometry of 4-methyl-1H-benzimidazole-2-thiol

An In-Depth Technical Guide on the Crystal Structure and Molecular Geometry of 4-methyl-1H-benzimidazole-2-thiol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the structural characteristics of 4-methyl-1H-benzimidazole-2-thiol, a heterocyclic compound of significant interest in medicinal chemistry. While a definitive single-crystal X-ray diffraction study for this specific molecule is not widely published, this document synthesizes available data from closely related benzimidazole derivatives to elucidate its probable molecular geometry, crystal packing, and the critical role of tautomerism. By examining established synthesis protocols, spectroscopic characterization methods, and crystallographic data of analogous structures, this guide offers a robust framework for understanding and predicting the physicochemical properties of 4-methyl-1H-benzimidazole-2-thiol.

Introduction: The Significance of the Benzimidazole Scaffold

Benzimidazole and its derivatives are privileged heterocyclic scaffolds in drug discovery, renowned for their diverse pharmacological activities.[1][2] These compounds are structural isosteres of naturally occurring nucleotides, allowing them to interact with a wide range of biological targets. The introduction of a thiol group at the 2-position and a methyl group at the 4-position of the benzimidazole core creates 4-methyl-1H-benzimidazole-2-thiol, a molecule with unique electronic and steric properties that can influence its biological activity and solid-state structure. Understanding the precise three-dimensional arrangement of atoms in this molecule is paramount for rational drug design and the development of novel therapeutics.

A crucial aspect of 2-mercaptobenzimidazoles is their existence in two tautomeric forms: the thione and the thiol.[2] This equilibrium is highly sensitive to the surrounding environment (solvent, solid-state packing) and plays a pivotal role in the molecule's reactivity and intermolecular interactions.

Synthesis and Spectroscopic Characterization

The synthesis of 4-methyl-1H-benzimidazole-2-thiol typically follows established routes for related benzimidazole-2-thiones. A common and efficient method involves the condensation of the appropriate o-phenylenediamine with carbon disulfide.

Experimental Protocol: Synthesis of 4-methyl-1H-benzimidazole-2-thiol

-

Reaction Setup: To a solution of 3-methyl-benzene-1,2-diamine in ethanol, add an equimolar amount of carbon disulfide.

-

Reflux: Heat the reaction mixture to reflux for 3-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Isolation: Upon completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution.

-

Purification: Collect the solid product by filtration, wash with cold ethanol to remove any unreacted starting materials, and dry under vacuum. Recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, can be performed for further purification.

Spectroscopic Characterization

The synthesized compound is typically characterized by a suite of spectroscopic techniques to confirm its molecular structure.

-

Infrared (IR) Spectroscopy: The IR spectrum of benzimidazole-2-thiol derivatives shows characteristic absorption bands. For the thione tautomer, a prominent C=S stretching vibration is expected in the region of 1250-1020 cm⁻¹. The N-H stretching vibration appears as a broad band in the 3100-3000 cm⁻¹ range.[3]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum will show characteristic signals for the aromatic protons on the benzene ring, the N-H proton (which may be broad and exchangeable with D₂O), and the methyl group protons (a singlet typically in the range of δ 2.3-2.5 ppm).[4]

-

¹³C NMR: The spectrum will display signals for all carbon atoms in the molecule. The chemical shift of the C2 carbon is particularly informative for distinguishing between the thione and thiol tautomers. In the thione form, this carbon is typically observed at a higher chemical shift (δ > 160 ppm).[5]

-

Elucidation of Crystal Structure and Molecular Geometry

The definitive method for determining the crystal structure and molecular geometry of a crystalline solid is single-crystal X-ray diffraction.

Experimental Workflow: Single-Crystal X-ray Diffraction

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Molecular Geometry: Insights from Analogous Structures

In the absence of a specific crystal structure for 4-methyl-1H-benzimidazole-2-thiol, we can infer its molecular geometry from related compounds. The benzimidazole ring system is generally planar.[6][7]

The molecular structure, including the thione-thiol tautomerism, is depicted below:

Caption: Thione-Thiol Tautomerism in 4-methyl-1H-benzimidazole-2-thiol.

Based on crystallographic data of similar benzimidazole derivatives, the following bond lengths and angles can be anticipated.[8]

Table 1: Expected Bond Lengths and Angles for the Benzimidazole Core

| Bond/Angle | Expected Value |

| N1-C2 | ~1.37 Å |

| N3-C2 | ~1.33 Å |

| C2-S | ~1.68 Å (for thione) |

| C4-C(methyl) | ~1.51 Å |

| N1-C2-N3 | ~111° |

| C4-C5-C6 | ~120° |

The C-S bond length is a key indicator of the tautomeric form present in the crystal. A shorter C=S double bond (~1.68 Å) is characteristic of the thione form, while a longer C-S single bond (~1.77 Å) would indicate the thiol form.

Crystal Packing and Intermolecular Interactions

The solid-state packing of 4-methyl-1H-benzimidazole-2-thiol is expected to be dominated by hydrogen bonding and π-π stacking interactions.

-

Hydrogen Bonding: The N-H group of the imidazole ring is a potent hydrogen bond donor, while the sulfur atom of the thione group and the nitrogen atom of the imidazole ring are potential acceptors. This can lead to the formation of robust hydrogen-bonded chains or dimers in the crystal lattice.[9]

-

π-π Stacking: The planar benzimidazole ring system is prone to π-π stacking interactions, which further stabilize the crystal structure. These interactions typically occur with an inter-planar distance of 3.3-3.8 Å.

A hypothetical representation of the intermolecular interactions is shown below:

Sources

- 1. ijpsonline.com [ijpsonline.com]

- 2. medcraveonline.com [medcraveonline.com]

- 3. View of The effect of synthesized 5-R-1H-benzo[d]imidazole-2-thiol derivatives on intraocular pressure in normal and pathological conditions | Research Results in Pharmacology [rrpharmacology.ru]

- 4. rsc.org [rsc.org]

- 5. mdpi.com [mdpi.com]

- 6. 4-Methyl-2-n-propyl-1H-benzimidazole-6-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Methyl 4-(1H-benzimidazol-2-yl)benzoate trihydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 4-(1H-Benzimidazol-2-ylmethyl)-2H-1,4-benzothiazin-3(4H)-one - PMC [pmc.ncbi.nlm.nih.gov]

Strategic Alkylation of 4-Methyl-1H-benzimidazole-2-thiol: Regiocontrol and Synthetic Utility

This guide details the chemical behavior, mechanistic pathways, and synthetic protocols for the reaction of 4-methyl-1H-benzimidazole-2-thiol with alkyl halides.[1] It is designed for medicinal chemists and process engineers focusing on scaffold functionalization.

Executive Summary & Chemical Context

The 4-methyl-1H-benzimidazole-2-thiol scaffold is a privileged pharmacophore in drug discovery, serving as a precursor for proton pump inhibitors (PPIs), antimicrobials, and kinase inhibitors.[1] Its reactivity is defined by two critical factors:

-

Ambident Nucleophilicity: The molecule contains a sulfur atom and two nitrogen atoms (N1, N3), creating multiple sites for alkylation.

-

Steric Asymmetry: The methyl group at the C4 position introduces significant steric hindrance near the N3 nitrogen, influencing the regioselectivity of secondary alkylation events.

This guide provides a validated roadmap for selectively targeting the S-alkylation pathway (the kinetic and thermodynamic preference) while managing potential N-alkylation side reactions.

Mechanistic Insights and Regioselectivity

Tautomerism and Deprotonation

In the solid state and neutral solution, the compound exists primarily as the thione tautomer (A). However, under basic conditions required for alkylation, it forms a resonance-stabilized thioimidate anion (B).

The S-Alkylation Dominance

Reaction with alkyl halides follows the Pearson Hard-Soft Acid-Base (HSAB) principle:

-

Sulfur (Soft Nucleophile): The thiolate anion is highly polarizable and reacts rapidly with "soft" electrophiles like alkyl halides (especially iodides and bromides).[1]

-

Nitrogen (Hard Nucleophile): The ring nitrogens are harder and less nucleophilic in this anionic system. Consequently, S-alkylation is the exclusive primary pathway under mild-to-moderate basic conditions.[1]

The "4-Methyl" Steric Effect (Secondary N-Alkylation)

If "over-alkylation" is attempted (using excess base/halide to alkylate the nitrogen after sulfur), the C4-methyl group exerts steric approach control .[1]

-

N3 Position: Proximal to the C4-methyl group; highly hindered.[1]

-

N1 Position: Distal to the C4-methyl group; sterically accessible.[1]

-

Outcome: N-alkylation occurs preferentially at N1 , yielding the 1-alkyl-4-methyl-2-(alkylthio)benzimidazole isomer.[1]

Mechanistic Visualization

The following diagram illustrates the bifurcation between S- and N-alkylation and the steric influence of the 4-methyl group.[1]

Caption: Pathway bifurcation showing S-alkylation dominance and the steric directing effect of the 4-methyl group on secondary N-alkylation.

Experimental Protocols

Protocol A: Standard S-Alkylation (High Yield)

Best for: Routine synthesis of drug intermediates.[1]

Reagents:

-

4-Methyl-1H-benzimidazole-2-thiol (1.0 equiv)[1]

-

Alkyl Halide (1.1 equiv) (Bromides or Iodides preferred)[1]

-

Potassium Carbonate (

) (1.5 equiv)[1] -

Solvent: Acetone or Acetonitrile (ACN)[1]

Procedure:

-

Dissolution: Dissolve 10 mmol of 4-methyl-1H-benzimidazole-2-thiol in 30 mL of anhydrous Acetone/ACN.

-

Activation: Add 15 mmol of anhydrous

. Stir at room temperature for 15 minutes to generate the thiolate anion. -

Addition: Add 11 mmol of the alkyl halide dropwise.

-

Reaction: Stir at room temperature for 2–4 hours. (Reflux may be required for chlorides).[1]

-

Workup: Filter off the inorganic salts. Evaporate the solvent.

-

Purification: Recrystallize from Ethanol/Water or purify via silica column (Hexane:EtOAc 8:2).

Protocol B: Green Phase-Transfer Catalysis (PTC)

Best for: Industrial scale-up and environmental compliance.[1]

Reagents:

-

4-Methyl-1H-benzimidazole-2-thiol (1.0 equiv)[1]

-

Toluene or Water (Solvent)[1]

-

TBAB (Tetrabutylammonium bromide) (0.05 equiv - Catalyst)[1]

-

NaOH (10% aqueous solution)[1]

Procedure:

-

Biphasic Setup: Mix the thiol and alkyl halide in Toluene (or use neat conditions if liquid).

-

Catalysis: Add the TBAB catalyst and the NaOH solution.

-

Agitation: Stir vigorously at 40°C–60°C for 1–3 hours.

-

Separation: Separate the organic layer, wash with water, dry over

, and concentrate.

Optimization & Troubleshooting Data

The following table summarizes the impact of solvent and base choices on the yield of the S-alkylated product (2-alkylthio-4-methyl-1H-benzimidazole).

| Solvent System | Base | Temperature | Typical Yield | Notes |

| Acetone | 25°C | 85-95% | Standard method.[1] Cleanest profile. | |

| Ethanol | KOH/NaOH | Reflux | 75-85% | Risk of N-alkylation if refluxed too long.[1] |

| DMF | NaH | 0°C -> RT | 60-75% | Avoid unless N-alkylation is desired.[1] NaH is too strong.[1] |

| Water/Toluene | NaOH + TBAB | 50°C | 90-95% | Excellent for scale-up.[1] "Green" chemistry.[1][3][4][5] |

| DMSO | 80°C | 80% | Difficult workup; high boiling point solvent.[1] |

Troubleshooting Guide

-

Issue: N-Alkylation Byproduct Observed.

-

Cause: Base is too strong (e.g., NaH) or reaction time is too long at high heat.

-

Fix: Switch to a weaker base (

,

-

-

Issue: Low Conversion with Alkyl Chlorides.

Applications in Drug Development

The 2-alkylthio-4-methylbenzimidazole scaffold is a direct precursor to several bioactive classes:

-

Proton Pump Inhibitors (PPIs): Oxidation of the sulfide (S) to sulfoxide (S=O) yields "prazole" type drugs (e.g., Omeprazole analogues). The 4-methyl group modulates the pKa of the benzimidazole nitrogen, influencing acid-activation rates.

-

Antimicrobials: Benzylthio derivatives exhibit potent activity against Gram-positive bacteria (e.g., S. aureus).[1]

-

Anticancer Agents: Used as a scaffold for CDK1 inhibitors, where the sulfur linker provides flexibility for the pendant aryl group to fit into the ATP binding pocket.

References

-

Synthesis and Antibacterial Effect of 2-(Benzylthio) Methyl-1h-Benzimidazole Derivatives. TSI Journals.

-

Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives by Alkylation Reactions. National Institutes of Health (PMC).

-

Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects. Beilstein Journal of Organic Chemistry.

-

Alkylation of Thiols in Green Mediums. Journal of Materials and Environmental Science.

-

Benzimidazole ribonucleosides: design, synthesis, and antiviral activity. Journal of Medicinal Chemistry.

Sources

Technical Guide: Solubility and Stability Profiling of 4-Methyl-1H-benzimidazole-2-thiol

[1][2]

Executive Summary

4-Methyl-1H-benzimidazole-2-thiol (4-Me-MBI) represents a class of functionalized benzimidazoles utilized as scaffolds in medicinal chemistry (e.g., proton pump inhibitors) and as antioxidant stabilizers in industrial applications.[1][2] Its development into a drug candidate or reliable intermediate requires a rigorous understanding of its physicochemical behavior.

This guide provides a comprehensive technical workflow for profiling the solubility and stability of 4-Me-MBI. Critical emphasis is placed on the thione-thiol tautomerism , which dictates its solubility in biorelevant media and its susceptibility to oxidative degradation.[2]

Molecular Characterization & Physicochemical Properties[2][3][4]

Before initiating wet-lab workflows, the fundamental chemical nature of the analyte must be defined to select appropriate solvents and buffers.

Tautomerism: The Thione Dominance

While chemically named as a "thiol," 4-Me-MBI exists in a tautomeric equilibrium.[1][2][3] In the solid state and neutral solution, the thione (1,3-dihydro-2H-benzimidazole-2-thione) form predominates.[1][2] This has significant implications:

-

Solubility: The thione form is more polar but has higher crystal lattice energy (high melting point ~290°C), reducing dissolution rates.

-

Reactivity: The sulfur atom is nucleophilic but less prone to rapid oxidation than a free thiol (-SH), although oxidation to the disulfide eventually occurs under stress.

Key Physicochemical Parameters

| Parameter | Value (Approx.) | Implication for Profiling |

| Molecular Weight | 164.23 g/mol | Small molecule; high diffusivity.[1][2] |

| pKa (Acidic) | ~10.2 (Thiol/NH) | Ionizes at high pH; low solubility in stomach acid (pH 1.2). |

| pKa (Basic) | ~5.4 (Imidazole N) | Protonation at low pH increases solubility slightly. |

| LogP | ~1.8 - 2.1 | Moderate lipophilicity; likely permeable but dissolution-limited.[1][2] |

| Physical State | White/Off-white powder | Crystalline nature requires particle size control during dissolution.[1][2] |

Visualizing the Tautomeric Equilibrium

The following diagram illustrates the equilibrium and the oxidative pathway to the disulfide dimer, the primary degradation product.

Figure 1: Tautomeric equilibrium between thione and thiol forms, leading to irreversible oxidative dimerization.

Analytical Method Development (HPLC-UV)

A robust analytical method is a prerequisite for any stability study. Due to the sulfur moiety, UV detection is feasible but must be separated from potential disulfide degradants.

Chromatographic Conditions

-

Column: C18 (L1) column, 150 x 4.6 mm, 3.5 µm (e.g., Zorbax Eclipse Plus).

-

Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

-

Rationale: Acidic pH suppresses ionization of the thiol group (pKa ~10), keeping the molecule neutral/protonated for consistent retention.

-

-

Mobile Phase B: Acetonitrile.[2]

-

Flow Rate: 1.0 mL/min.[2]

-

Detection: UV at 295 nm (λmax for benzimidazole thione system).

-

Injection Volume: 10 µL.

Gradient Profile

| Time (min) | % Mobile Phase B | Event |

| 0.0 | 10 | Equilibration |

| 8.0 | 60 | Elution of 4-Me-MBI (~5 min) |

| 10.0 | 90 | Wash (Elution of Disulfide Dimer) |

| 12.0 | 10 | Re-equilibration |

Solubility Profiling Protocol

Solubility must be determined using the Shake-Flask Method (equilibrium solubility) rather than kinetic solubility to ensure thermodynamic accuracy.[2]

Experimental Workflow

-

Preparation: Add excess 4-Me-MBI solid (~20 mg) to 10 mL of media in borosilicate glass vials.

-

Media Selection:

-

0.1 N HCl (pH 1.2): Mimics gastric fluid.

-

Acetate Buffer (pH 4.5): Transition media.

-

Phosphate Buffer (pH 6.8): Intestinal fluid.

-

Water:[2] Baseline.

-

-

Incubation: Shake at 37°C ± 0.5°C for 24 hours.

-

Filtration: Filter supernatant using 0.45 µm PVDF filters (Nylon may bind thiols).

-

Quantification: Dilute filtrate with Mobile Phase and analyze via HPLC.

Causality & Interpretation[2]

-

pH 1.2: Expect moderate solubility due to protonation of the imidazole nitrogen (cationic form).

-

pH 6.8: Expect lowest solubility (neutral species).

-

pH > 10: Solubility increases drastically as the thiol deprotonates to the thiolate anion (

), but stability decreases (rapid oxidation).

Stability Profiling (Forced Degradation)[6][7]

This section details stress testing to identify degradation pathways, specifically targeting the sulfur center.

Oxidative Stress (Critical)

-

Protocol: Dissolve 4-Me-MBI in acetonitrile/water (50:50). Add 3% Hydrogen Peroxide (

). Incubate at Room Temperature for 2-4 hours. -

Mechanism: The thiol group is oxidized to a sulfenic acid intermediate, which rapidly reacts with another thiol to form the Disulfide Dimer .

-

Observation: Look for a new peak at a significantly higher Retention Time (RT) in HPLC (more lipophilic).

Hydrolytic Stress (Acid/Base)

-

Acid: 1N HCl at 60°C for 4 hours.

-

Prediction: Generally stable. Benzimidazole rings are resistant to acid hydrolysis.

-

-

Base: 1N NaOH at 60°C for 4 hours.

-

Prediction: Stable ring, but potential for desulfurization under extreme conditions.

-

Photostability[2]

-

Protocol: Expose solid sample and solution to 1.2 million lux hours (ICH Q1B standard).

-

Mechanism: UV light can promote radical formation at the sulfur atom, leading to dimerization or desulfurization.

-

Control: Wrap control samples in aluminum foil.

Experimental Workflow Diagram

The following diagram summarizes the integrated workflow for characterizing 4-Me-MBI.

Figure 2: Integrated experimental workflow for solubility and stability assessment.

References

-

Tautomerism in Benzimidazoles

-

Analytical Validation Guidelines

- Title: Guideline Bioanalytical method valid

- Source: European Medicines Agency (EMA).

-

URL:[Link]

- Context: Standards for linearity, precision, and stability testing in method development.

-

Forced Degradation Protocols

-

Chemical Properties (PubChem)

Sources

- 1. echemi.com [echemi.com]

- 2. 2-Benzimidazolethiol (CAS 583-39-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives by Alkylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

- 5. chemazone.com [chemazone.com]

- 6. Zinc bis(4-methyl-1H-benzimidazole-2-thiolate) | C16H14N4S2Zn | CID 22833447 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 1-Methyl-1H-benzimidazole-2-thiol | C8H8N2S | CID 1522244 - PubChem [pubchem.ncbi.nlm.nih.gov]

antifungal assay development for novel benzimidazole-2-thiol compounds

Application Note: Antifungal Assay Development for Novel Benzimidazole-2-Thiol Compounds

Executive Summary & Strategic Rationale

Benzimidazole-2-thiol derivatives represent a "privileged scaffold" in medicinal chemistry due to their ability to interact with multiple biological targets, including fungal

This guide departs from generic screening protocols to address the specific physicochemical behavior of thiol-bearing small molecules. It integrates CLSI M27-A4 standards with specialized validation steps to ensure that observed antifungal activity is intrinsic to the pharmacophore and not an artifact of assay interference or compound degradation.

Compound Management: The Thiol Challenge

Expert Insight: The most common failure mode for benzimidazole-2-thiols is not lack of potency, but oxidative instability. In DMSO stocks, the thiol can dimerize to a disulfide or oxidize to sulfinic/sulfonic acids, altering potency.

Protocol: Stock Preparation & Stability Validation

-

Solvent Selection: Use anhydrous DMSO (Dimethyl Sulfoxide) . Avoid protic solvents (ethanol/methanol) for long-term storage as they accelerate oxidation in the presence of trace metals.

-

Concentration: Prepare stocks at 10 mM or 20 mM to minimize solvent volume in downstream assays.

-

Storage: Aliquot immediately into single-use amber glass vials (to prevent photoreaction) and store at -80°C .

-

QC Check (Mandatory): Before any critical MIC campaign, run a rapid LC-MS check of the DMSO stock.

-

Pass Criteria: >95% monomeric thiol.

-

Fail Criteria: Presence of dimer peak [M+M-2H].

-

Core Protocol: CLSI-Adapted Broth Microdilution (MIC)

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A4 standard, optimized for hydrophobic benzimidazoles.

Materials

-

Media: RPMI 1640 with L-glutamine, without bicarbonate, buffered to pH 7.0 with 0.165 M MOPS.

-

Organisms: Candida albicans (ATCC 90028), Aspergillus fumigatus (ATCC 204305) for mold controls.

-

Plate: 96-well, U-bottom, polystyrene (untreated).

Step-by-Step Workflow

-

Inoculum Preparation:

-

Culture yeast on Sabouraud Dextrose Agar (SDA) for 24h at 35°C.

-

Suspend colonies in sterile saline (0.85%).

-

Adjust density to 0.5 McFarland standard (

to -

Critical Dilution: Dilute this suspension 1:100 and then 1:20 in RPMI 1640 to achieve final assay concentration of

to

-

-

Compound Dilution (The "Intermediate Plate" Method):

-

Direct spiking of DMSO into the assay plate causes precipitation of hydrophobic benzimidazoles.

-

Step A: Prepare 100x final concentrations in a separate "Mother Plate" using 100% DMSO.

-

Step B: Dilute 1:50 into RPMI media in an "Intermediate Plate" (2x final concentration, 2% DMSO).

-

Step C: Transfer 100 µL from Intermediate Plate to the Assay Plate containing 100 µL inoculum.

-

Final Conditions: 1% DMSO, 1x Compound.

-

-

Incubation:

-

Seal plates with gas-permeable film.

-

Incubate at 35°C for 24h (rapid growers) or 48h .

-

-

Readout:

-

Visual: Lowest concentration with 50% inhibition (prominent decrease in turbidity) compared to growth control.

-

Spectrophotometric: OD at 530 nm.

-

Visual Workflow Diagram

Caption: Optimized dilution scheme to prevent benzimidazole precipitation during MIC testing.

Mechanism of Action (MoA) Deconvolution

Benzimidazole-2-thiols often exhibit polypharmacology. You must distinguish between membrane disruption , ergosterol inhibition , and ROS generation .

A. Reactive Oxygen Species (ROS) Induction Assay

Benzimidazoles can decouple the mitochondrial electron transport chain.

-

Probe: DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate).[1]

-

Protocol:

-

Treat C. albicans (

cells/mL) with compound at 1x and 2x MIC for 4 hours. -

Add DCFH-DA (final 10 µM) and incubate for 30 min in dark.

-

Wash cells with PBS to remove extracellular dye.

-

Measure fluorescence (Ex/Em: 485/535 nm).

-

Control: Include Hydrogen Peroxide (

) as positive control.

-

B. Ergosterol Quantitation (The Sterol Profile)

To confirm if the compound targets the ergosterol pathway (like azoles) or binds existing ergosterol (like polyenes).

-

Method: Saponification followed by UV Spectrophotometry.

-

Key Indicator: A decrease in the four-peaked spectral curve (230–300 nm) indicates biosynthesis inhibition.

-

Calculation:

(Where F is dilution factor; 290 and 518 are E-values for crystalline ergosterol and dehydroergosterol).

MoA Decision Pathway

Caption: Decision tree for deconvoluting the primary antifungal mechanism of benzimidazole derivatives.

Data Presentation & Selectivity

Quantitative data must be paired with selectivity indices to establish drug-likeness.

Table 1: Recommended Data Reporting Format

| Compound ID | MIC ( | MIC ( | CC | Selectivity Index (CC | ROS Induction (Fold Change) |

| BZT-001 | 2.0 | 4.0 | >64.0 | >32 | 1.2x (Low) |

| BZT-002 | 0.5 | 1.0 | 10.0 | 20 | 4.5x (High) |

| Fluconazole | 0.25 | >64 | >100 | >400 | - |

-

CC

: Cytotoxic Concentration 50% (Mammalian cells). -

Selectivity Index (SI): High SI (>10) indicates a wide therapeutic window. Low SI with high ROS suggests general toxicity rather than specific antifungal action.

References

-

Clinical and Laboratory Standards Institute (CLSI). (2008).[2][3][4] Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition (M27-A3). [3]

-

Arthington-Skaggs, B. A., et al. (1999). Quantitation of Ergosterol Content: Novel Method for Determination of Fluconazole Susceptibility of Candida albicans.[5] Journal of Clinical Microbiology.

-

Dahlin, J. L., et al. (2015). PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. Journal of Medicinal Chemistry.

-

Kobayashi, D., et al. (2002). Endogenous Reactive Oxygen Species Is an Important Mediator of Miconazole Antifungal Effect. Antimicrobial Agents and Chemotherapy.[6][7][8]

Sources

- 1. Synthesis and investigation of novel benzimidazole derivatives as antifungal agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Clinical and Laboratory Standards Institute Publishes Updated Standard for Broth Dilution Antifungal Susceptibility Testing of Yeasts - BioSpace [biospace.com]

- 4. webstore.ansi.org [webstore.ansi.org]

- 5. Quantitation of Candida albicans Ergosterol Content Improves the Correlation between In Vitro Antifungal Susceptibility Test Results and In Vivo Outcome after Fluconazole Treatment in a Murine Model of Invasive Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]